molecular formula C21H20N2OS B5269600 N-[4-(phenylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

N-[4-(phenylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Cat. No.: B5269600
M. Wt: 348.5 g/mol
InChI Key: VQPSBQNVAZDBQA-UHFFFAOYSA-N
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Description

N-[4-(phenylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a complex organic compound with a unique structure that combines a benzothiophene ring with an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(phenylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under controlled conditions, often using reagents such as acyl chlorides or anhydrides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the selection of solvents, temperature control, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(phenylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to modify the benzothiophene ring or the phenylamino group, typically employing reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(phenylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(phenylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(phenylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide stands out due to its unique combination of a benzothiophene ring and an aniline derivative, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-anilinophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c24-21(20-19-9-5-4-6-15(19)14-25-20)23-18-12-10-17(11-13-18)22-16-7-2-1-3-8-16/h1-3,7-8,10-14,22H,4-6,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPSBQNVAZDBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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